Comprehensive Characterization and Synthetic Utility of CAS 329694-30-6: 2-((4-Chlorobenzyl)thio)acetohydrazide
Comprehensive Characterization and Synthetic Utility of CAS 329694-30-6: 2-((4-Chlorobenzyl)thio)acetohydrazide
Executive Summary
In modern heterocyclic drug discovery and agrochemical development, the strategic selection of synthetic intermediates dictates both the efficiency of the discovery pipeline and the pharmacokinetic viability of the final candidates. CAS 329694-30-6 , chemically identified as 2-((4-chlorobenzyl)thio)acetohydrazide, serves as a highly versatile, bifunctional building block. By combining a lipophilic, halogen-substituted thioether moiety with a highly reactive terminal hydrazide, this compound acts as a critical precursor for synthesizing bioactive 1,3,4-oxadiazoles, 1,2,4-triazoles, and acyl hydrazones.
This technical whitepaper provides an in-depth characterization of CAS 329694-30-6, detailing its physicochemical profile, mechanistic rationale in drug design, and self-validating experimental workflows for downstream functionalization.
Physicochemical Profiling & Structural Validation
Before deploying CAS 329694-30-6 in multi-step syntheses, rigorous structural validation is required. The molecule (C9H11ClN2OS) features two distinct methylene environments and a highly polar hydrazide tail, which govern its solubility and spectral signatures.
Table 1: Quantitative Physicochemical and Spectral Data
| Property / Parameter | Value / Description | Analytical Rationale |
| Molecular Weight | 230.71 g/mol | Confirmed via LC-MS (ESI+): [M+H]^+^ m/z 231.0 |
| Physical State | White to off-white crystalline solid | Purity indicator; impurities often manifest as yellowing due to thiol oxidation. |
| Solubility | Soluble in DMSO, DMF, hot EtOH; Insoluble in H | Governed by the hydrophobic 4-chlorobenzyl tail vs. the polar hydrazide head. |
| ^1^H NMR (DMSO-d | δ 9.15 (br s, 1H, NH), 7.35-7.42 (m, 4H, Ar-H), 4.25 (br s, 2H, NH | The distinct singlet at 3.75 ppm validates the intact benzylic thioether, while 3.05 ppm confirms the α-carbonyl methylene. |
| IR (KBr pellet) | ~3300-3200 cm^-1^ (N-H stretch), ~1660 cm^-1^ (C=O amide I), ~1090 cm^-1^ (C-Cl) | Validates the primary amine and the carbonyl integrity of the hydrazide. |
Mechanistic Rationale in Molecular Design
The architectural design of CAS 329694-30-6 is not arbitrary; it is engineered to impart specific physicochemical and reactive properties to downstream derivatives[1].
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The Hydrazide Terminus (Reactivity): The terminal nitrogen of the hydrazide is a potent α-effect nucleophile. This enhanced nucleophilicity allows it to readily condense with aldehydes to form hydrazones, or undergo cyclodehydration with carbon disulfide (CS
2) or carboxylic acids to form five-membered heterocycles like 1,3,4-oxadiazoles[2]. -
The Thioether Linkage (Flexibility & Metabolism): Unlike rigid ether or direct aryl linkages, the thioether (-S-CH
2-) provides conformational flexibility, allowing the molecule to adapt to target binding pockets. Furthermore, sulfur can be selectively oxidized to sulfoxides or sulfones later in the pipeline to modulate aqueous solubility. -
The 4-Chlorobenzyl Group (Target Affinity): The para-chloro substitution on the aromatic ring enhances lipophilicity (LogP) and participates in halogen bonding within hydrophobic enzyme pockets. This specific motif is heavily correlated with broad-spectrum antimicrobial and fungicidal activities[3].
Synthetic Workflows and Reaction Logic
The utility of CAS 329694-30-6 lies in its divergent reactivity. Below are the logical pathways for both its de novo synthesis and its downstream functionalization.
Caption: Step-by-step synthetic assembly of CAS 329694-30-6 from primary building blocks.
Protocol A: De Novo Synthesis of CAS 329694-30-6
Expertise Note: This protocol utilizes a self-validating precipitation step to ensure high purity without the need for column chromatography.
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Thioetherification (SN2):
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Procedure: In a round-bottom flask, dissolve 4-chlorobenzyl mercaptan (1.0 eq) and ethyl chloroacetate (1.1 eq) in anhydrous acetone. Add anhydrous K
2CO3(1.5 eq). Reflux the suspension for 4–6 hours. -
Causality: K
2CO3acts as a mild base to deprotonate the thiol (pKa ~10), generating a highly nucleophilic thiolate. Acetone, a polar aprotic solvent, accelerates the SN2 attack on the α-carbon of ethyl chloroacetate. -
Validation: Monitor via TLC (Hexane:EtOAc 8:2). The disappearance of the foul-smelling thiol indicates completion. Filter the inorganic salts and concentrate the filtrate to yield the intermediate ester.
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Hydrazinolysis (Nucleophilic Acyl Substitution):
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Procedure: Dissolve the crude ester in absolute ethanol. Add 80% hydrazine hydrate (2.0 eq) dropwise. Reflux for 8 hours.
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Causality: Hydrazine attacks the ester carbonyl. Ethanol is chosen because its boiling point (~78°C) provides optimal thermal energy for amidation without degrading the thioether linkage.
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Validation: Upon completion, cool the mixture to 0–5°C. The thermodynamic stability of the hydrogen-bonded hydrazide causes it to spontaneously crystallize. Filter and wash with ice-cold ethanol to yield pure CAS 329694-30-6.
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Downstream Functionalization: Heterocyclic Divergence
CAS 329694-30-6 is primarily utilized to synthesize biologically active 1,3,4-oxadiazoles and 1,2,4-triazoles[4].
Caption: Divergent synthetic utility of CAS 329694-30-6 targeting distinct pharmacological classes.
Protocol B: Synthesis of a Bioactive 1,3,4-Oxadiazole-2-thiol Derivative
Expertise Note: This protocol leverages pH-dependent solubility to isolate the final heterocycle.
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Cyclodehydration:
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Procedure: Dissolve CAS 329694-30-6 (1.0 eq) and KOH (1.5 eq) in absolute ethanol. Add carbon disulfide (CS
2, 2.0 eq) dropwise under continuous stirring. Reflux the mixture for 12 hours. -
Causality: The base (KOH) deprotonates the terminal hydrazide nitrogen, which subsequently acts as a nucleophile to attack the electrophilic carbon of CS
2, forming a dithiocarbazate intermediate. Intramolecular attack by the carbonyl oxygen onto the thiocarbonyl carbon, followed by the elimination of H2S, seals the 1,3,4-oxadiazole ring[5].
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pH-Driven Isolation (Self-Validating Step):
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Procedure: Cool the reaction mixture and pour it over crushed ice. The solution will remain clear. Slowly add dilute HCl (1M) until the pH reaches 3–4.
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Causality: In the basic reaction medium, the product exists as a highly water-soluble potassium thiolate salt. Acidification protonates the exocyclic sulfur, rendering the molecule neutral and highly hydrophobic due to the 4-chlorobenzyl group. This causes instantaneous, quantitative precipitation of the product, validating the success of the cyclization.
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Biological Applications & SAR Implications
Derivatives synthesized from CAS 329694-30-6 have demonstrated profound efficacy in both pharmaceutical and agrochemical sectors. The integration of the 1,3,4-oxadiazole or 1,2,4-triazole core with the 4-chlorobenzyl thioether moiety yields compounds with exceptional bioactivity:
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Antifungal & Antibacterial Agents: Triazole thioether derivatives derived from this scaffold have shown superior fungicidal activities against Pellicularia sasakii and Colletotrichum capsici, outperforming commercial standards like hymexazol[6]. The 4-chloro substitution is critical here, as it enhances penetration through the fungal cell wall.
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Antiviral Applications: Recent studies have demonstrated that 1,3,4-oxadiazole thioethers linked to pyrimidine skeletons exhibit potent in vivo antiviral activity against the Tobacco Mosaic Virus (TMV)[7]. The thioether linkage acts as a flexible hinge, allowing the molecule to optimally bind to viral coat proteins.
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Enzyme Inhibition: Molecular docking studies on related ferulic acid derivatives containing the 1,3,4-oxadiazole thioether skeleton reveal that these molecules act as potent succinate dehydrogenase (SDH) inhibitors, engaging in critical hydrogen bonding at SER-39 and ARG-43 sites[8].
References
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Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications The Open Medicinal Chemistry Journal [Link][2]
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Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review Journal of Chemical Reviews[Link][5]
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A Review of Modern Methods of Synthesis 1, 3, 4-Oxadiazole as a Bioactive Compounds ResearchGate / Wasit Journal for Pure Science[Link][4]
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Synthesis and biological activities of novel quinazolinone derivatives containing a 1,2,4-triazolylthioether moiety Chemical Papers[Link][6]
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A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions Chemical Science (RSC Publishing)[Link][3]
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Discovery of Novel Compounds for Combating Rising Severity of Plant Diseases Caused by Fungi and Viruses ACS Omega[Link][7]
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Synthesis, biological evaluation, and molecular docking of novel ferulic acid derivatives containing a 1,3,4-oxadiazole thioether and trifluoromethyl pyrimidine skeleton RSC Advances[Link][8]
Sources
- 1. 329694-30-6|2-((4-Chlorobenzyl)thio)acetohydrazide|BLD Pharm [bldpharm.com]
- 2. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
- 3. A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. jchemrev.com [jchemrev.com]
- 6. chemicalpapers.com [chemicalpapers.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis, biological evaluation, and molecular docking of novel ferulic acid derivatives containing a 1,3,4-oxadiazole thioether and trifluoromethyl ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01765J [pubs.rsc.org]
